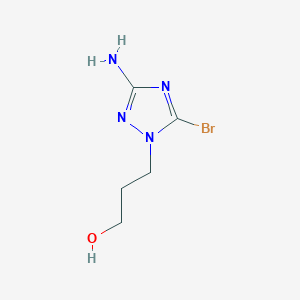
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the amino and bromo groups on the triazole ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol can be achieved through multiple pathways. One common method involves the reaction of 3-amino-1,2,4-triazole with 1-bromo-3-chloropropane under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The amino group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the triazole compound.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Applications De Recherche Scientifique
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Biology: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Mécanisme D'action
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The presence of the bromo group enhances its binding affinity through halogen bonding interactions. Additionally, the amino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: A parent compound with similar pharmacological properties but lacks the bromo and propanol groups.
5-Bromo-1,2,4-triazole: Similar structure but lacks the amino and propanol groups.
3-(5-Amino-1,2,4-triazol-3-yl)propanamide: Similar structure but with an amide group instead of a hydroxyl group.
Uniqueness
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is unique due to the presence of both the bromo and amino groups on the triazole ring, which enhances its reactivity and potential for diverse chemical transformations. The propanol group also provides additional sites for functionalization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C5H9BrN4O |
|---|---|
Poids moléculaire |
221.06 g/mol |
Nom IUPAC |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H9BrN4O/c6-4-8-5(7)9-10(4)2-1-3-11/h11H,1-3H2,(H2,7,9) |
Clé InChI |
WPHGWOJGXZVDMD-UHFFFAOYSA-N |
SMILES canonique |
C(CN1C(=NC(=N1)N)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


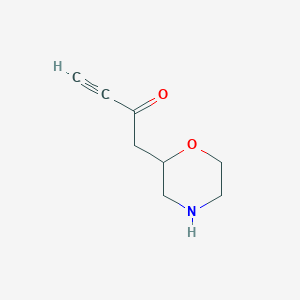

![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)


![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
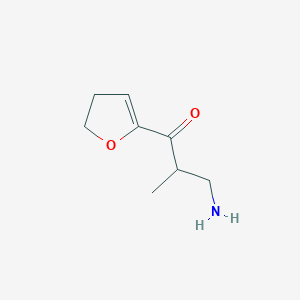

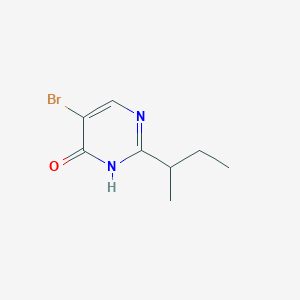
![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)

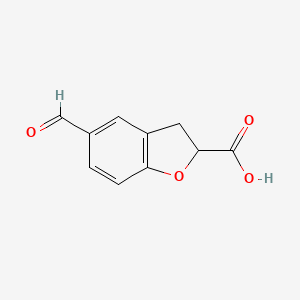
![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)

